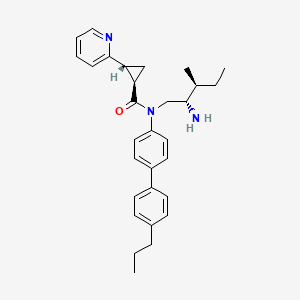

(1R,2R)-2-Pcca

Description

Contextualization of (1R,2R)-2-Pcca within Contemporary Organic Chemistry and Stereochemistry

From a chemical standpoint, this compound is a noteworthy example of a stereochemically defined molecule designed for high-target specificity. The molecule possesses multiple chiral centers, with the (1R,2R) designation referring to the specific trans configuration of the substituents on the cyclopropane (B1198618) ring. acs.org This precise three-dimensional arrangement is crucial for its biological activity.

The synthesis of such a molecule is a non-trivial task in organic chemistry, requiring advanced stereoselective techniques to ensure the desired enantiomeric purity. acs.org The structure incorporates several key functional groups: a pyridyl group, a cyclopropane ring, an amide linkage, and a substituted biphenyl (B1667301) moiety. nih.gov This combination of structural features makes it a valuable tool for probing the intricate binding pockets of its target receptor. Its development falls within the broader effort of medicinal chemistry to create highly selective ligands to modulate the function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes. nih.gov

Historical Overview of Significant Research Contributions to the Understanding of this compound

The story of this compound is intrinsically linked to the study of the orphan G protein-coupled receptor GPR88. nih.gov Orphan GPCRs are receptors whose endogenous ligands have not yet been identified, making them challenging but potentially rewarding drug targets. nih.gov GPR88 is highly expressed in the striatum, a critical brain region for motor control, reward, and cognition. ebi.ac.uknih.gov

Initial research efforts focused on identifying small molecules that could activate or inhibit GPR88 to help elucidate its function. The racemic mixture, known as 2-PCCA, was first identified as a potent agonist for GPR88. nih.govnih.gov Subsequent research published around 2014 involved the challenging synthesis and pharmacological characterization of the individual diastereomers. acs.org These studies revealed that the (1R,2R)-isomer was significantly more potent than the (1S,2S)-isomer, highlighting the critical importance of the specific stereochemistry for receptor activation. acs.orgacs.org

A landmark contribution to the understanding of this compound came in 2022 with the publication of cryo-electron microscopy (cryo-EM) structures of the human GPR88-Gαi1 signaling complex. ebi.ac.ukrcsb.org These high-resolution structures showed this compound bound to an allosteric site on the receptor, located at the cytoplasmic ends of transmembrane segments. ebi.ac.ukrcsb.org This discovery was pivotal, as it provided a detailed molecular blueprint of the interaction, revealing how the compound modulates the receptor's function. ebi.ac.uk

Current Research Landscape and Future Directions for this compound Studies

Current research continues to build on these foundational findings. The compound serves as a critical pharmacological tool to investigate the diverse roles of GPR88 in brain function and behavior. frontiersin.org Studies have utilized this compound and its analogs to explore the potential of GPR88 as a therapeutic target for conditions such as alcohol use disorders. nih.gov For instance, derivatives of 2-PCCA have been shown to reduce alcohol intake in animal models. nih.gov

The focus of ongoing medicinal chemistry efforts includes the synthesis of new analogs with improved "drug-like" properties, such as enhanced aqueous solubility and better brain penetration, while maintaining high potency and selectivity for GPR88. nih.govnih.gov Computational docking and modeling studies, guided by the cryo-EM structures, are being used to rationally design the next generation of GPR88 modulators based on the 2-PCCA scaffold. nih.govnih.gov

Future directions will likely involve:

Development of in vivo probes: Creating radiolabeled versions of this compound or its derivatives for use in positron emission tomography (PET) imaging to visualize GPR88 distribution and occupancy in the living brain.

Elucidation of signaling pathways: Using this compound to further dissect the downstream signaling cascades activated by GPR88, beyond the established Gαi-coupled pathway. nih.gov

Therapeutic applications: Continued preclinical and, potentially, clinical investigation of optimized 2-PCCA analogs for neuropsychiatric disorders. frontiersin.org

Purpose and Scope of This Comprehensive Research Outline on this compound

This article aims to provide a scientifically rigorous and focused overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, stereochemistry, the historical and current research context, and its role as a research tool. By adhering to these boundaries, this document serves as a concise and authoritative reference for researchers in organic chemistry, medicinal chemistry, and neuropharmacology interested in the fundamental science of this important GPR88 agonist.

Compound Information Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| Full Chemical Name | (1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide | nih.gov |

| Common Abbreviation | This compound | nih.gov |

| CAS Number | 1287205-42-8 (for the free base) | nih.gov |

| Molecular Formula | C30H37N3O | nih.gov |

| Molecular Weight | 467.64 g/mol | nih.gov |

| InChIKey | OBGKRTYDTRUMGO-RFNYNIMXSA-N | nih.gov |

Table 2: Biological Activity Data

| Parameter | Value | Assay Conditions | Source |

|---|---|---|---|

| EC50 | 3 nM | Cell-free assay | molnova.commedchemexpress.com |

| EC50 | 56 nM | GPR88-mediated cAMP inhibition in HEK293 cells | medchemexpress.comtargetmol.com |

| EC50 | 373 nM | Isoproterenol-induced cAMP inhibition in GPR88 cells | acs.orgacs.org |

| EC50 | 603 nM | GPR88-mediated cAMP inhibition in stable GPR88-22F cells | acs.orgmedchemexpress.com |

| Binding Site | Allosteric | Cryo-EM structure of human GPR88-Gαi1 complex | ebi.ac.ukrcsb.org |

Table 3: List of Mentioned Compounds

| Compound Name/Abbreviation | Full Chemical Name or Description |

|---|---|

| This compound | (1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |

| 2-PCCA | (1R,2R)-2-(pyridin-2-yl)-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)-amide |

| (1S,2S)-2-PCCA | (1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |

| GPR88 | G protein-coupled receptor 88 |

| RTI-13951-33 | A brain-penetrant GPR88 agonist analog of 2-PCCA |

| 2-AMPP | (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide |

Structure

3D Structure

Properties

Molecular Formula |

C30H37N3O |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1 |

InChI Key |

OBGKRTYDTRUMGO-RFNYNIMXSA-N |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4 |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4 |

Origin of Product |

United States |

Stereochemical Definition and Advanced Structural Elucidation of 1r,2r 2 Pcca

Principles of Absolute Configuration Assignment for (1R,2R)-2-Pcca

The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For this compound, which contains multiple stereocenters, this assignment is crucial for its unique chemical and pharmacological identity.

The primary method for establishing the absolute configuration of this compound is through stereospecific synthesis. nih.gov This strategy involves using starting materials (chiral precursors) of a known, predetermined absolute configuration. The chemical reactions used to build the final molecule are designed to proceed in a way that does not alter the stereochemistry of these chiral centers, thus transferring the known configuration to the final product. The synthesis of this compound relies on this principle, utilizing enantiomerically pure precursors such as (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid and (-)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol to ensure the desired (1R,2R) configuration at the cyclopropane (B1198618) ring and the (2S,3S) configuration at the amino-pentyl moiety. acs.orgnih.gov

The Cahn-Ingold-Prelog (CIP) priority rules are the standard convention for assigning the absolute configuration descriptor (R or S) to each stereocenter. The process involves:

Assigning Priority: The four atoms or groups attached to the chiral center are ranked based on atomic number, with the highest atomic number receiving the highest priority (1) and the lowest receiving the lowest priority (4).

Orientation: The molecule is oriented in space so that the lowest-priority group (4) points away from the observer.

Determining Configuration: The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right). If it is counter-clockwise, the configuration is assigned 'S' (from the Latin sinister, for left).

For this compound, this process is applied to the two chiral carbons of the cyclopropane ring to yield the (1R,2R) designation.

Following synthesis, the diastereomeric purity of the product is often confirmed experimentally. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. In the case of this compound's precursor, chiral HPLC was used to confirm a diastereomeric excess of greater than 97%. researchgate.net

| Method | Principle | Application to this compound |

|---|---|---|

| Stereospecific Synthesis | Use of enantiopure starting materials of known configuration to control the stereochemical outcome of the product. | Primary method used to establish the defined (1R,2R) and (2S,3S) stereocenters. nih.gov |

| Cahn-Ingold-Prelog (CIP) Rules | A systematic nomenclature used to assign R/S descriptors to each stereocenter based on group priorities. | Defines the stereochemistry at C1 and C2 of the cyclopropane ring as R-configured. |

| Chiral HPLC | Chromatographic separation of stereoisomers based on differential interactions with a chiral stationary phase. | Used to verify the high diastereomeric purity of synthetic precursors. researchgate.net |

Advanced Spectroscopic Methods for Stereochemical Characterization of this compound

While synthesis establishes the intended stereochemistry, advanced spectroscopic methods provide direct experimental proof of the absolute configuration and conformational preferences of a chiral molecule in solution.

Chiral NMR spectroscopy is a powerful tool for determining enantiomeric or diastereomeric purity and can assist in assigning absolute configuration. The principle relies on making the NMR signals of stereoisomers distinguishable. In a standard (achiral) solvent, enantiomers are NMR-spectroscopically identical. However, by introducing a chiral environment, diastereomeric interactions can be formed, leading to separate, observable signals.

This can be achieved by:

Chiral Derivatizing Agents (CDAs): The chiral molecule is reacted with a CDA to form covalent diastereomers, which have distinct chemical shifts and coupling constants.

Chiral Solvating Agents (CSAs): The chiral molecule is dissolved in a chiral solvent or with a CSA, forming transient, non-covalent diastereomeric complexes that exhibit different NMR spectra.

While these techniques are standard for stereochemical analysis, a review of the published literature indicates that specific chiral NMR studies on the final this compound compound have not been reported. The primary characterization has been performed using standard ¹H and ¹³C NMR for structural confirmation. nih.gov

| Stereoisomer | Hypothetical Proton Signal | Chemical Shift (ppm) in Achiral Solvent | Chemical Shift (ppm) with Chiral Solvating Agent |

|---|---|---|---|

| This compound | Cyclopropyl H-1 | 2.50 | 2.55 |

| (1S,2S)-2-Pcca | Cyclopropyl H-1 | 2.50 | 2.61 |

Note: Table 2 is a hypothetical representation to illustrate the principle of chiral NMR; specific experimental data for this compound is not publicly available.

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive or negative peaks (Cotton effects), is a unique fingerprint of the molecule's stereochemistry.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength.

The absolute configuration of a molecule can be determined by comparing its experimentally measured CD spectrum with a spectrum predicted computationally using quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration.

Despite the power of these techniques for non-crystalline samples, specific CD or ORD spectral data for this compound have not been reported in the scientific literature.

Vibrational circular dichroism (VCD) is the infrared analogue of electronic CD. It measures the differential absorption of left- and right-circularly polarized light in the vibrational transition (mid-infrared) region of the electromagnetic spectrum. VCD is exceptionally sensitive to the three-dimensional structure of a molecule, including both its absolute configuration and its conformational arrangement in solution.

Similar to CD, the absolute configuration is determined by comparing the experimental VCD spectrum with spectra calculated for the possible enantiomers. The complex and highly resolved nature of VCD spectra provides a robust fingerprint for the molecule's structure. As VCD focuses on the electronic ground state, calculations are often more tractable and accurate than for electronic CD.

A literature search reveals no published VCD studies for this compound. Such an analysis would be highly informative for confirming its absolute configuration and understanding its preferred shape in solution.

X-ray Crystallography of this compound and its Co-crystals or Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through an ordered crystal, a detailed electron density map of the molecule can be generated. When using anomalous dispersion, the absolute configuration can be determined unambiguously.

A search of the scientific literature and crystallographic databases did not yield a crystal structure for this compound as an isolated small molecule. However, the structure of this compound has been determined in its biologically relevant state: bound to its target receptor, GPR88. researchgate.net Using cryo-electron microscopy (cryo-EM), researchers were able to visualize the GPR88-Gαi protein complex with this compound situated in an allosteric binding pocket. researchgate.net This structural data is invaluable as it reveals the bioactive conformation of the molecule—the specific shape it adopts to exert its pharmacological effect. The cryo-EM structure confirms the relative stereochemistry and provides critical insights into the molecular interactions between the ligand and the receptor. researchgate.net

Chiroptical Properties and Their Correlation with the Stereochemistry of this compound

Chiroptical properties are the optical responses of a chiral substance that depend on the polarization of light. These properties are a direct consequence of the molecule's three-dimensional, non-superimposable mirror-image structure. The most common chiroptical property is specific rotation ([α]), which is the quantitative measurement of a compound's ability to rotate the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration.

Enantiomers rotate light by equal magnitudes but in opposite directions. The sign (+ or -) of the specific rotation is a physical characteristic of a particular enantiomer, but it does not directly correlate with its R/S designation. While no specific rotation value for the final this compound compound is reported, data is available for a key synthetic intermediate and a closely related analogue, demonstrating the chirality of these molecules. acs.orgresearchgate.net

| Compound | Structure | Specific Rotation [α]TD | Conditions | Reference |

|---|---|---|---|---|

| (1R,2R)-14 (Intermediate) | (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentyl)-(4'-propylbiphenyl-4-yl)amide | -21.0° | T=23°C; c=0.58 in CH₃OH | researchgate.net |

| Analogue 6a | (1R,2R)-2-Phenyl-1-cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(4′-propylbiphenyl-4-yl)amide Hydrochloride | -5.7° | T=23°C | acs.org |

Other chiroptical properties, such as those measured by CD and VCD, provide more detailed structural information. The spectrum from these techniques is a unique fingerprint directly correlated to the molecule's absolute configuration and conformation. For instance, the CD spectrum of this compound would be an exact mirror image of the spectrum of its (1S,2S)-enantiomer. This direct correlation allows these methods to serve as powerful tools for absolute stereochemical assignment when compared with theoretical calculations.

Computational Verification of Stereochemistry and Conformational Preferences of this compound

Computational chemistry has been instrumental in understanding the structural and stereochemical nuances that govern the biological activity of this compound. Through molecular modeling techniques, researchers have explored the molecule's bioactive conformation and its specific interactions with its target, the G protein-coupled receptor 88 (GPR88). These studies have provided a virtual window into the molecular interactions that confirm the importance of the (1R,2R) stereochemistry for its function.

Initial computational investigations employed homology modeling to construct a three-dimensional structure of the GPR88 receptor, as no crystal structure was available at the time. nih.gov Using the β1-adrenergic receptor as a template, which shares a 26% sequence identity with GPR88, a model of the binding site was generated. nih.gov This model served as the foundation for molecular docking studies to predict the binding mode of this compound. nih.gov

These docking simulations were performed using established software and methodologies, as detailed in the table below. The primary goal was to identify the most energetically favorable binding pose of the molecule within the receptor, often referred to as the bioactive conformation. The results from these simulations consistently supported the experimental findings that the (1R,2R)-isomer is significantly more potent than its (1S,2S)-counterpart, thereby computationally verifying the stereochemical preference of the receptor. nih.govnih.gov

| Methodology | Software/Platform | Purpose | Key Finding |

|---|---|---|---|

| Homology Modeling | Not Specified | To create a 3D model of the GPR88 receptor based on the β1-adrenergic receptor structure. nih.gov | Provided a structural framework for docking studies. nih.gov |

| Molecular Docking | Autodock VINA, GLIDE-SP (Schrödinger) | To predict the binding pose of this compound within the GPR88 homology model. nih.gov | The 4'-propylbiphenyl group is oriented towards the extracellular loop region of the receptor. nih.gov |

| Binding Energy Rescoring | AMBER12 MMGBSA, Prime-MMGBSA | To refine and score the docking poses to better estimate binding affinity. nih.gov | Confirmed the stability of the predicted binding pose. nih.gov |

The docking analyses revealed specific conformational preferences for this compound when bound to GPR88. A key finding was the orientation of the 4'-propylbiphenyl group, which was predicted to point out of the main binding pocket and into the extracellular loop region. nih.gov The analysis also highlighted that the binding site housing this part of the molecule is predominantly hydrophobic. nih.gov These computational insights were crucial as they aligned perfectly with and provided a structural basis for the existing structure-activity relationship (SAR) data, which showed that modifications in this region significantly impact activity. nih.gov

Ultimately, the predictions made by these computational models were largely validated by the experimental elucidation of the GPR88 structure through cryo-electron microscopy (cryo-EM). researchgate.net The cryo-EM structure confirmed that this compound binds to an allosteric site on the receptor, providing definitive experimental verification of the molecule's bioactive conformation and its mode of interaction. researchgate.net The synergy between predictive computational modeling and advanced experimental techniques has thus been pivotal in the comprehensive structural elucidation of this compound.

Synthetic Strategies and Asymmetric Synthesis of 1r,2r 2 Pcca

Enantioselective Total Synthesis Routes to (1R,2R)-2-Pcca

The enantioselective total synthesis of this compound is centered on the precise construction of its chiral cyclopropane (B1198618) core. Various methodologies have been explored to ensure the desired stereochemistry at the two contiguous stereocenters of the cyclopropane ring.

Asymmetric Catalytic Approaches for the Construction of the this compound Scaffold

A key strategy in the synthesis of the this compound scaffold involves the asymmetric cyclopropanation of 2-vinylpyridine (B74390). This has been effectively achieved using a chiral cobalt-porphyrin catalyst. rsc.orgacs.org Specifically, the reaction of 2-vinylpyridine with tert-butyl diazoacetate in the presence of the chiral porphyrin catalyst [Co(3,5-DitBu-ChenPhyrin)] yields the tert-butyl ester of (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid with high enantioselectivity (97% ee). rsc.orgacs.org The absolute configuration of the product was assigned by analogy to the known synthesis of (1R,2R)-2-phenyl-1-cyclopropanecarboxylic acid tert-butyl ester using the same catalyst. rsc.orgacs.org Subsequent acidic hydrolysis of the tert-butyl ester affords the desired (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid, a key intermediate for this compound. rsc.orgacs.org

Table 1: Asymmetric Cyclopropanation for this compound Intermediate

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) |

| 2-Vinylpyridine, tert-Butyl diazoacetate | [Co(3,5-DitBu-ChenPhyrin)] | tert-Butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate | 97% |

Chiral Pool Synthesis Utilizing Natural Precursors to this compound

The synthesis of this compound also utilizes a chiral pool approach, starting from a readily available, enantiomerically pure natural precursor. rsc.orgacs.org Specifically, the synthesis employs (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol, which is derived from the amino acid L-isoleucine. rsc.orgacs.org This chiral building block is used to introduce the aminopentyl portion of the final molecule. The synthesis involves the Dess-Martin oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with 4-bromoaniline (B143363) to yield the chiral amine intermediate. rsc.orgacs.org This amine is then coupled with the (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid obtained from the asymmetric catalytic approach described above. rsc.orgacs.org This strategy leverages the inherent chirality of the natural precursor to control the stereochemistry of the final product. rsc.orgacs.org

Organocatalytic Methodologies for Stereocontrol in this compound Synthesis

While specific applications of organocatalysis in the synthesis of this compound have not been detailed in the reviewed literature, the field of organocatalytic cyclopropanation offers promising potential methodologies. acs.org Organocatalysts, such as chiral secondary amines (e.g., proline derivatives) and cinchona alkaloids, have been successfully employed in the asymmetric cyclopropanation of α,β-unsaturated aldehydes and other activated olefins. researchgate.net For instance, a potential route could involve the reaction of a pyridine-containing α,β-unsaturated aldehyde with a suitable nucleophile in the presence of a chiral organocatalyst to construct the cyclopropane ring with high stereocontrol. researchgate.net The development of such a route would offer a metal-free alternative for the synthesis of the (1R,2R)-2-(pyridin-2-yl)cyclopropane core.

Biocatalytic Transformations Towards Enantiopure this compound

Biocatalysis represents another powerful, yet underexplored, avenue for the synthesis of enantiopure this compound. Engineered enzymes, particularly those from the cytochrome P450 family and engineered myoglobins, have shown remarkable capabilities in catalyzing asymmetric cyclopropanation reactions with high stereoselectivity. nsf.gov A hypothetical biocatalytic approach could involve the use of a whole-cell system or an isolated, engineered enzyme to catalyze the reaction between 2-vinylpyridine and a diazoacetate derivative to produce the (1R,2R)-cyclopropane intermediate. nsf.gov Furthermore, enzymatic kinetic resolution of a racemic mixture of 2-(pyridin-2-yl)cyclopropanecarboxylic acid or its ester derivative could be another viable biocatalytic strategy to obtain the enantiopure (1R,2R)-isomer. uni-mainz.deias.ac.in

Diastereoselective Synthetic Pathways to this compound and Diastereomer Separation

In the synthesis of this compound, the coupling of the chiral amine derived from (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol with racemic (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid initially leads to a 1:1 mixture of diastereomers: (1R,2R)- and (1S,2S)-diastereomers of the intermediate amide. rsc.orgacs.org These diastereomers differ in the configuration of the trans-substituted cyclopropane ring. rsc.orgacs.org

The separation of these diastereomers is a critical step and has been successfully achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. rsc.orgacs.org Specifically, a ChiralPak IA column was used to separate the (1R,2R)- and (1S,2S)-diastereomers, affording each in good yield. rsc.orgacs.org This separation allows for the isolation of the desired (1R,2R)-diastereomer, which is then carried forward to the final product. rsc.orgacs.org

Table 2: Diastereomer Separation via HPLC

| Diastereomeric Mixture | HPLC Column | Separated Diastereomers |

| (1R,2R)- and (1S,2S)-amide intermediate | ChiralPak IA | (1R,2R)-amide, (1S,2S)-amide |

Resolution Techniques for Enantiomeric Enrichment of this compound

Beyond the separation of diastereomers, classical and enzymatic resolution techniques offer alternative pathways for the enantiomeric enrichment of the key cyclopropane intermediate of this compound.

Should a racemic mixture of 2-(pyridin-2-yl)cyclopropanecarboxylic acid be synthesized, classical resolution via the formation of diastereomeric salts is a viable option. marquette.edu This would involve reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine), to form a pair of diastereomeric salts. marquette.edu These salts, having different physical properties like solubility, can then be separated by fractional crystallization. marquette.edu Subsequent treatment of the separated diastereomeric salt with an acid would regenerate the enantiomerically pure (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid.

Enzymatic resolution is another powerful technique that could be applied. uni-mainz.deias.ac.in Lipases are commonly used for the kinetic resolution of racemic esters of carboxylic acids. ias.ac.in In a potential application, a racemic ester of 2-(pyridin-2-yl)cyclopropanecarboxylic acid could be subjected to hydrolysis by a lipase (B570770) that selectively acts on one enantiomer, leaving the other enantiomer unreacted. uni-mainz.de This would result in a mixture of the enantiopure ester and the enantiopure carboxylic acid, which can then be separated. The choice of enzyme and reaction conditions would be critical to achieve high enantiomeric excess. uni-mainz.deias.ac.in

Chiral Chromatographic Separation of Enantiomers of this compound

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.comsygnaturediscovery.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz For primary amines like 2-Pcca, polysaccharide-based and cyclodextrin-based CSPs are often effective. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal modalities used for this purpose. sygnaturediscovery.comchromatographyonline.com SFC is often favored in pharmaceutical settings for its speed and reduced solvent consumption, aligning with green chemistry principles. chromatographyonline.com The choice of mobile phase, including organic modifiers and acidic or basic additives, is crucial for optimizing selectivity and resolution. chromatographyonline.com For instance, studies on similar primary amines have shown that a specific acid-to-base ratio in the mobile phase can maximize separation efficiency. chromatographyonline.com

The selection of the appropriate CSP is paramount. Different CSPs, such as those based on cyclofructans or "brush-type" selectors with π-acceptor/π-donor groups, offer different chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions. chromatographyonline.comscielo.org.mx A screening approach is typically employed to identify the optimal combination of stationary phase and mobile phase for a given separation. scielo.org.mx

Table 1: Illustrative Chiral Chromatography Screening Parameters for 2-Pcca Enantiomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chromatography Mode | SFC | HPLC (Normal Phase) | HPLC (Polar Organic) |

| Chiral Stationary Phase | Cyclofructan-based | Polysaccharide-based | Pirkle-type (π-acidic) |

| Mobile Phase | CO₂ / Methanol | Hexane / Ethanol | Acetonitrile / Methanol |

| Additive | Acetic Acid / Triethylamine | Trifluoroacetic Acid | None |

| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 40 °C | 25 °C | 30 °C |

This table represents a hypothetical screening setup. Actual conditions would be determined experimentally.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine base of 2-Pcca with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction creates a mixture of two diastereomeric salts, for instance, [this compound]•[(R)-Acid] and [(1S,2S)-2-Pcca]•[(R)-Acid].

Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. libretexts.org By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. wikipedia.org The crystallized salt is then isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure this compound. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The success of this method is difficult to predict and often requires empirical screening of various resolving agents and solvent conditions to achieve high yield and high diastereomeric excess (d.e.). wikipedia.orgresearchgate.net

Table 2: Example of Resolving Agents for Diastereomeric Crystallization of rac-2-Pcca

| Chiral Resolving Agent | Typical Solvent(s) | Potential Outcome |

| (+)-Tartaric Acid | Ethanol, Methanol, Water | Formation of diastereomeric salts with differing solubilities. rsc.org |

| (S)-Mandelic Acid | Toluene, Methanol | Preferential crystallization of one diastereomer. wikipedia.org |

| (+)-Camphor-10-sulfonic acid | Isopropanol, Acetone | Effective for resolving various chiral amines. libretexts.org |

| (+)-Di-1,4-toluoyl-D-tartaric acid | Ethanol / Water | Known to effectively resolve amino compounds through stable salt formation. rsc.org |

Optimization of Synthetic Conditions for Improved Yield and Stereoselectivity

Optimizing the synthesis of this compound is crucial for economic viability and process efficiency. This involves fine-tuning various reaction parameters to maximize both the chemical yield and the stereoselectivity, measured as enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

For syntheses involving resolution, optimization focuses on the crystallization step. Key parameters include the molar ratio of the resolving agent to the racemate, concentration, temperature profile (cooling rate), and solvent composition. researchgate.net For instance, adding a co-solvent or an achiral acid/base can sometimes dramatically improve the separation efficiency. researchgate.net

In asymmetric synthesis approaches, such as catalytic cyclopropanation, optimization targets the reaction conditions. This includes screening different chiral ligands, metal catalysts (e.g., rhodium, ruthenium, copper), catalyst loading, reaction temperature, pressure, and solvent polarity. For example, a flow chemistry approach in a microreactor, as opposed to a classical batch process, has been shown to improve yield and enantioselectivity for related cyclopropane structures by enabling better control over temperature and reaction time, thereby minimizing side reactions.

Enzymatic resolutions also offer significant opportunities for optimization. The choice of enzyme (e.g., lipases), acyl donor, solvent, and temperature can profoundly impact the reaction rate and enantioselectivity (E-value). researchgate.net For example, lipase B from Candida antarctica (CALB) has shown high enantioselectivity in the acylation of similar phenylcyclopropylamines. researchgate.netresearchgate.net

Table 3: Optimization Parameters and Their Impact on this compound Synthesis

| Parameter | Effect on Yield | Effect on Stereoselectivity (e.e. or d.e.) | Example of Optimization |

| Catalyst/Ligand | Can significantly increase reaction rate and conversion. | The primary determinant of stereochemical outcome in asymmetric catalysis. | Screening various chiral phosphine (B1218219) ligands for an asymmetric cyclopropanation. |

| Solvent | Affects solubility of reactants and stability of intermediates. | Can influence the transition state energy of diastereomeric pathways. | Changing from dichloromethane (B109758) to tetrahydrofuran (B95107) to improve enantiomeric excess. |

| Temperature | Higher temperatures may increase rate but can also lead to decomposition or side products. | Lower temperatures often enhance stereoselectivity by better differentiating diastereomeric transition states. | Performing a resolution at 0°C instead of room temperature to improve diastereomeric excess. |

| Resolving Agent | The choice of agent determines the properties of the diastereomeric salt. | The structural match between the agent and substrate is key for efficient chiral recognition. | Testing tartaric acid vs. mandelic acid to find which gives a more easily separable salt. wikipedia.orgrsc.org |

| Enzyme (Biocatalysis) | Activity of the enzyme dictates the reaction time needed for 50% conversion. | The enzyme's active site provides a chiral environment, leading to high e.e. | Using an engineered transaminase for stereoselective amination of a ketone precursor. nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce environmental impact and improve process safety. acs.orgsigmaaldrich.comrroij.com The synthesis of this compound can be made more sustainable by incorporating several of these principles. scispace.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Asymmetric catalytic routes are often superior to classical resolutions in this regard, as resolutions inherently discard at least 50% of the starting material unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Use of Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents. sigmaaldrich.com The use of transition metal catalysts or biocatalysts like lipases and transaminases for the synthesis of this compound reduces waste compared to methods requiring stoichiometric amounts of chiral auxiliaries or resolving agents. researchgate.netnih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. rroij.com For chromatographic separations, developing methods in supercritical CO₂ (SFC) or with ethanol/water mobile phases is preferable to using chlorinated or hydrocarbon solvents. chromatographyonline.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.orgsigmaaldrich.com Biocatalytic routes often operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption compared to traditional chemical processes that may require very high or low temperatures. athensjournals.gr

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgsigmaaldrich.com An ideal synthesis would directly convert a precursor to this compound without protection/deprotection steps. Enzymes are particularly useful here due to their high specificity, which can eliminate the need for protecting groups. acs.org

Table 4: Comparison of Synthetic Routes for this compound based on Green Chemistry Principles

| Principle | Diastereomeric Salt Resolution | Asymmetric Catalysis | Biocatalysis (Enzymatic Resolution/Synthesis) |

| Atom Economy | Poor (max 50% theoretical yield without racemization/recycle). wikipedia.org | Good to Excellent (High conversion of starting material to product). | Good (for asymmetric synthesis); Poor (for resolution, unless racemization is used). |

| Catalysis vs. Stoichiometric | Stoichiometric use of resolving agent. libretexts.org | Catalytic (small amounts of metal/ligand). | Catalytic (enzyme is the catalyst). researchgate.net |

| Safer Solvents | Often uses traditional organic solvents (e.g., toluene, alcohols). wikipedia.org | Can use various solvents; potential for greener options. | Often uses water or minimal benign organic co-solvents. athensjournals.gr |

| Energy Efficiency | Requires energy for heating/cooling during crystallization and solvent removal. | May require non-ambient temperatures depending on the catalyst system. | Excellent; typically operates at or near ambient temperature and pressure. acs.org |

| Reduced Derivatives | The formation of the salt is itself a derivatization step. | Can often avoid protecting groups, leading to shorter routes. | High specificity often obviates the need for protecting groups. acs.org |

Chemical Reactivity and Mechanistic Investigations of 1r,2r 2 Pcca

Elucidation of Reaction Mechanisms Involving (1R,2R)-2-Pcca Transformations

The elucidation of reaction mechanisms typically involves detailed studies to understand the step-by-step process of a chemical reaction, including the identification of transition states and intermediates. For complex molecules like this compound, such studies are crucial for optimizing synthetic routes or predicting reactivity patterns.

Kinetic Isotope Effect (KIE) studies are powerful tools in physical organic chemistry used to probe the rate-determining step and transition state structure of a reaction by observing changes in reaction rates upon isotopic substitution of atoms in the reactants wikipedia.orgiupac.orglibretexts.org. A primary KIE indicates that a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs arise from isotopic substitutions at sites not directly involved in bond breaking or forming, providing insights into the vibrational environment of the transition state wikipedia.orggoogle.com.

The characterization of reaction intermediates provides direct evidence for proposed reaction pathways and helps validate mechanistic hypotheses. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed to identify and characterize transient species formed during a reaction.

Currently, detailed research findings on the isolation or spectroscopic characterization of specific reaction intermediates derived from the chemical transformations of this compound are not widely published. Information regarding the synthesis of this compound or its precursors might imply the formation of intermediates, but explicit characterization data for such species during its broader chemical transformations are not found in publicly accessible literature.

Stereoselective Transformations Facilitated by this compound as a Chiral Building Block

This compound possesses defined stereocenters within its cyclopropane (B1198618) ring and the amino-methylpentyl chain, making it a chiral compound targetmol.comadooq.com. Chiral molecules can serve as chiral building blocks or auxiliaries in asymmetric synthesis to induce stereoselectivity in the formation of new chiral centers in other molecules. This involves using the inherent chirality of the building block to direct the stereochemical outcome of a reaction.

While this compound's own synthesis would undoubtedly involve stereoselective steps to establish its specific (1R,2R) and (2S,3S) configurations, there is no public information or detailed research findings indicating its widespread use as a chiral building block to facilitate stereoselective transformations in other synthetic reactions. Its primary documented role in public literature appears to be as an active pharmaceutical compound rather than a general synthetic reagent for asymmetric catalysis or synthesis.

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

The molecular scaffold of this compound contains several functional groups, including a secondary amine (in the hydrochloride salt form, it's a protonated amine), an amide, a pyridine (B92270) nitrogen, and various aromatic and aliphatic carbons. These functional groups are theoretically amenable to a wide range of interconversions and derivatization strategies common in organic chemistry vanderbilt.eduyoutube.com. For instance, the amine could undergo acylation, alkylation, or oxidation; the amide could be hydrolyzed or reduced; and the aromatic rings could participate in electrophilic aromatic substitution or cross-coupling reactions.

However, specific detailed research findings describing systematic functional group interconversions or derivatization strategies specifically applied to the this compound scaffold are not extensively reported in the publicly available scientific literature. The focus of most accessible information pertains to its biological activity and general properties rather than its comprehensive chemical derivatization.

Reactions of this compound with Electrophiles and Nucleophiles

The various functional groups within this compound present potential sites for reactions with both electrophiles (electron-deficient species) and nucleophiles (electron-rich species). For example:

Nucleophilic sites: The nitrogen atoms (amine and pyridine) and the oxygen atom of the amide carbonyl could act as nucleophiles. The cyclopropane ring, while generally stable, can undergo ring-opening reactions with certain electrophiles.

Electrophilic sites: The carbonyl carbon of the amide is an electrophilic center, susceptible to nucleophilic attack. Certain carbons on the aromatic rings could also be electrophilic under specific conditions (e.g., in the presence of strong activating or deactivating groups, or through metalation).

Photochemical and Electrochemical Reactions of this compound

Photochemical reactions involve transformations initiated by light absorption, leading to electronically excited states that can undergo unique reaction pathways not accessible by thermal means sioc-journal.cn. Electrochemical reactions, on the other hand, are driven by the transfer of electrons at an electrode surface, leading to oxidation or reduction. Many organic molecules, particularly those with aromatic systems or reducible/oxidizable functional groups, can participate in such reactions.

Given the presence of aromatic rings (pyridine, phenyl) and an amide group in this compound, it is conceivable that it could undergo photochemical or electrochemical transformations. However, specific detailed research findings or data on the photochemical or electrochemical reactivity of this compound are not found in the publicly accessible scientific literature.

Structure Activity Relationships Sar and Structure Function Relationships Sfr of 1r,2r 2 Pcca

Conformational Analysis and Energy Landscapes of (1R,2R)-2-Pcca

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that facilitate binding to a target receptor. For this compound, insights into its conformational preferences and energy landscapes have been gained through structural biology techniques and computational modeling. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human GPR88-Gi1 signaling complex in the presence of this compound ebi.ac.ukresearchgate.netresearchgate.net. These structures reveal that this compound functions as an allosteric modulator, binding to a distinct pocket formed by the cytoplasmic ends of transmembrane segments 5 and 6, and the extreme C-terminus of the α5 helix of the Gi1 protein ebi.ac.ukresearchgate.netresearchgate.net.

The binding of this compound to this allosteric site is crucial for stabilizing the active conformation of the GPR88-Gi1 complex, thereby enabling signal transduction ebi.ac.ukresearchgate.net. Further computational studies, including metadynamics simulations, have been employed to explore the energy landscapes of GPR88 and its interactions with ligands like this compound ebi.ac.ukresearchgate.net. These simulations have revealed unique activation mechanisms for GPR88, characterized by a set of distinctive structural features and a water-mediated polar network within the binding site ebi.ac.uk. Such analyses are vital for understanding the dynamic interplay between the ligand and the receptor, providing a framework for comprehending GPR88's activation and signaling mechanisms ebi.ac.uk.

Influence of Stereochemistry of this compound on Molecular Recognition Processes

The specific (1R,2R) stereochemistry of 2-Pcca is paramount to its potent GPR88 agonistic activity, demonstrating a clear influence on molecular recognition processes. Molecular recognition involves the specific, non-covalent interactions between molecules, where complementary shapes and chemical features dictate binding affinity and selectivity taylorandfrancis.com. The diastereomeric relationship between this compound and its (1S,2S)-isomer highlights the critical role of stereochemical configuration.

Comparative studies have shown a significant difference in potency between the two diastereomers. This compound exhibits an EC50 of 3 nM in cell-free assays, while the (1S,2S)-isomer, (1S,2S)-2-PCCA, is considerably less potent, with an EC50 of 373 nM ebi.ac.ukadooq.commedchemexpress.comnih.govprobechem.com. This represents a greater than 100-fold difference in activity in cell-free assays, and approximately a 5-fold difference in the context of the (1S,2S)-isomer being 5-fold less potent than the (1R,2R) diastereomer in some reports nih.govprobechem.com. This pronounced difference underscores that the precise spatial arrangement of functional groups in this compound is essential for optimal interaction with the GPR88 binding pocket and for inducing the necessary conformational changes for receptor activation ebi.ac.ukresearchgate.netresearchgate.netnih.gov.

The following table illustrates the differential potency of this compound and its diastereomer:

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| This compound | GPR88 | Cell-free assay | 3 | ebi.ac.ukadooq.commedchemexpress.comcenmed.com |

| This compound | GPR88 | GPR88-22F cells | 603 | ebi.ac.ukadooq.commedchemexpress.comcenmed.com |

| This compound | GPR88 | HEK293 cells (GloSensor-22F cAMP) | 56 | medchemexpress.comcenmed.com |

| (1S,2S)-2-PCCA | GPR88 | Cell-free assay | 373 | probechem.com |

| (S,S)-2-PCCA | GPR88 | Functional cAMP assay | 1738 | nih.gov |

Quantitative Structure-Activity/Function Relationship (QSAR/QSFR) Studies for this compound Derivatives

Quantitative Structure-Activity/Function Relationship (QSAR/QSFR) studies aim to establish mathematical relationships between the chemical structure of compounds and their biological activity or function srmist.edu.in. For this compound and its derivatives, QSAR studies have been conducted to understand how structural modifications influence GPR88 agonism nih.gov. These studies are crucial for predicting the activity of new, unsynthesized analogs and for guiding lead optimization srmist.edu.in.

These studies have shown that the 4'-position of the biphenyl (B1667301) group in the this compound scaffold tolerates various substitutions, including alkyl, alkoxy, and electron-withdrawing groups, while hydrogen-bond donors at this position were less tolerated nih.gov. This provides valuable guidance for designing new derivatives with improved or comparable potency and optimized physicochemical properties, such as calculated lipophilicity nih.gov. The consistency between QSAR models and qualitative SAR deductions, supported by docking analysis, underscores the utility of these computational approaches in understanding the receptor binding characteristics for the 2-PCCA scaffold nih.gov.

Ligand Design Principles Derived from the this compound Scaffold

The this compound scaffold has served as a foundational template for the design and development of novel GPR88 agonists researchgate.netnih.gov. The insights gained from SAR and QSAR studies have enabled the derivation of key ligand design principles. A primary principle is the critical importance of the cyclopropane (B1198618) core's stereochemistry, specifically the (1R,2R) configuration, for potent GPR88 agonism nih.govprobechem.com. This stereochemical preference dictates the precise orientation required for effective interaction within the receptor's binding pocket.

Another significant design principle relates to the substituents on the scaffold. As identified in QSAR studies, the 4'-position of the biphenyl group demonstrates tolerance for a range of lipophilic and electron-withdrawing modifications, such as alkyl and alkoxy groups nih.gov. This suggests that this region of the molecule can be modified to fine-tune properties like lipophilicity, which may impact pharmacological characteristics nih.gov. Conversely, the limited tolerance for hydrogen-bond donors at this position provides a negative design constraint, guiding against modifications that might introduce unfavorable interactions nih.gov.

The successful development of compounds like RTI-13951-33, which emerged from SAR studies around the 2-PCCA scaffold, exemplifies the application of these design principles researchgate.netnih.gov. While this compound itself has limitations such as poor brain permeability, subsequent scaffold modifications have aimed to address such issues while retaining or improving GPR88 activity researchgate.net. For instance, replacing the pyridine (B92270) moiety in this compound with a phenyl group led to a significant loss of agonist activity, indicating the importance of the pyridyl group for GPR88 binding and activation researchgate.net. These findings collectively inform rational drug design efforts, leveraging the this compound structure to develop more optimized GPR88 ligands.

Pharmacophore Modeling Based on the Stereochemical Features of this compound

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to elicit a biological response fiveable.mecsmres.co.uk. Given the pronounced stereoselectivity and potency of this compound as a GPR88 agonist, its stereochemical features are fundamental for developing a predictive pharmacophore model for GPR88 ligands.

A pharmacophore model for this compound would encompass the key three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, charge features) that are crucial for its binding to the allosteric pocket of GPR88 and subsequent activation taylorandfrancis.comfiveable.mecsmres.co.uk. The model would inherently incorporate the absolute configurations at the cyclopropane ring (1R,2R) and the amino-methylpentyl moiety (2S,3S), as these chiral centers are directly responsible for the observed high potency and selectivity nih.govnih.govprobechem.com.

Such a model would likely highlight:

Hydrophobic features : Corresponding to the biphenyl and propyl groups, which are critical for interactions within the hydrophobic extracellular loop region of the GPR88 binding site nih.gov.

Aromatic features : Representing the pyridyl and phenyl rings, involved in π-π stacking or other aromatic interactions taylorandfrancis.com.

Hydrogen bond acceptors/donors : Although the 4'-position of the biphenyl group showed less tolerance for hydrogen bond donors, other parts of the molecule might contribute to hydrogen bonding or other polar interactions that are essential for binding and receptor activation nih.gov.

Steric constraints : Defined by the specific (1R,2R) cyclopropane and (2S,3S) amino-methylpentyl stereochemistry, ensuring the correct spatial presentation of the other features for optimal fit within the GPR88 allosteric site ebi.ac.ukresearchgate.netresearchgate.net.

By integrating these stereochemical and electronic features, pharmacophore models derived from this compound can be used for virtual screening of chemical databases to identify novel compounds with similar binding profiles, guiding lead optimization, and facilitating the de novo design of GPR88 agonists fiveable.mecsmres.co.uknih.gov.

Computational and Theoretical Investigations of 1r,2r 2 Pcca

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of (1R,2R)-2-Pcca

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of this compound. wikipedia.org These methods model the electron density of the molecule to calculate its energy and other electronic properties. uni-muenchen.de For a molecule with the complexity of this compound, DFT provides a balance between computational cost and accuracy.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. For instance, the distribution of electron density and the electrostatic potential surface can indicate which parts of the molecule are likely to engage in hydrogen bonding or other non-covalent interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity and kinetic stability.

| Molecular Electrostatic Potential | Negative potential around the pyridine (B92270) nitrogen and amide oxygen; positive potential near the amine group. | Highlights regions prone to electrophilic and nucleophilic attack, respectively. |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.commdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and how it interacts with its environment, such as water molecules in a solvent. mdpi.com

Molecular Docking and Binding Energy Calculations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a biological target, such as a protein receptor. nih.govtbzmed.ac.ir For this compound, docking studies are crucial for understanding its interaction with the GPR88 receptor. ebi.ac.uknih.gov These studies can reveal the specific binding pose of the molecule within the receptor's binding site and identify the key amino acid residues involved in the interaction.

Following docking, binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed to estimate the strength of the interaction. mdpi.com These calculations provide a quantitative measure of the binding affinity, which can be correlated with experimental data such as EC50 values. adooq.comebi.ac.ukmolnova.com Docking studies have suggested that the 4'-propylbiphenyl group of similar compounds points towards the extracellular loop region of the GPR88 receptor, which is a largely hydrophobic binding site. nih.gov

Table 2: Hypothetical Molecular Docking and Binding Energy Results for this compound with GPR88

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Pose | The pyridinylcyclopropane moiety forms interactions deep within the binding pocket, while the N-alkyl side chain extends towards the extracellular loops. | Hydrophobic residues (e.g., Leucine, Isoleucine), Aromatic residues (e.g., Phenylalanine, Tyrosine), Polar residues for hydrogen bonding (e.g., Serine, Threonine). |

| Docking Score | -10.5 kcal/mol | A lower score indicates a more favorable binding interaction. |

| Calculated Binding Free Energy (ΔG) | -45.8 kcal/mol | Provides an estimate of the binding affinity. |

| Key Interactions | Hydrogen bond between the amide oxygen and a backbone NH of a receptor residue; Pi-stacking between the phenyl and pyridine rings and aromatic residues in the pocket. | These interactions are critical for the stability of the complex. |

Note: The data in this table is illustrative and based on general principles of molecular docking.

Cheminformatics and Machine Learning Approaches for Predicting this compound Properties and Interactions

Cheminformatics and machine learning offer powerful tools for predicting the properties and interactions of molecules like this compound based on their structure. neovarsity.orgnih.gov By training models on large datasets of known compounds, these approaches can predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov

For this compound, quantitative structure-activity relationship (QSAR) models could be developed to correlate its structural features with its agonist activity at the GPR88 receptor. nih.gov Machine learning models can also predict properties such as solubility, lipophilicity (logP), and potential for crossing the blood-brain barrier. arxiv.org These predictions are invaluable in the early stages of drug development for prioritizing and optimizing lead compounds. For instance, a high calculated lipophilicity (clogP) for a related compound, 2-PCCA, suggested it might be a P-glycoprotein substrate, a property that could limit its effectiveness. nih.gov

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Reaction pathway modeling is used to investigate the mechanisms of chemical reactions, including the synthesis or metabolic degradation of this compound. nih.govsmu.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediate steps and transition states. nih.gov

For the synthesis of the core cyclopropane (B1198618) structure, computational modeling can help understand the stereoselectivity of the cyclopropanation reaction. nih.gov Transition state analysis, often performed using DFT, can determine the activation energy of each step in the reaction, providing insights into the reaction kinetics. This information is valuable for optimizing reaction conditions to improve the yield and purity of the final product. Similarly, modeling potential metabolic transformations, such as oxidation or hydrolysis, can help predict the compound's stability in a biological system.

Advanced Analytical Methodologies for 1r,2r 2 Pcca Research

Chiral Gas Chromatography (GC) for Volatile Derivatives of (1R,2R)-2-Pcca

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers of volatile compounds. chromatographyonline.com Given the low volatility of this compound due to its high molecular weight (455.63 g/mol ) and polar functional groups, direct analysis by GC is not feasible. bldpharm.com Therefore, derivatization is a mandatory prerequisite to convert the non-volatile parent molecule into a thermally stable and volatile derivative suitable for GC analysis.

Common derivatization strategies for compounds containing amine and amide functionalities include acylation or silylation. For this compound, the primary amine group could be derivatized using reagents like heptafluorobutyl chloroformate (HFBCF). researchgate.net This process transforms the polar amine into a less polar, more volatile ester derivative.

Once derivatized, the sample is introduced into a GC system equipped with a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, are highly effective for separating a wide range of chiral molecules. psu.edugcms.cz The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the derivatized analyte and the chiral selector of the stationary phase, leading to different retention times. High-resolution capillary columns are employed to achieve the necessary efficiency for separating these closely related stereoisomers. chromatographyonline.com

Table 1: Illustrative Chiral GC Parameters for Analysis of a Derivatized this compound Analog

| Parameter | Typical Setting | Purpose |

| Column | Chiral Capillary Column (e.g., Rt-βDEXsm) | Provides the chiral stationary phase for enantiomeric separation. gcms.cz |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Oven Program | 50°C to 320°C at 20°C/min | Creates a temperature gradient to elute compounds based on their boiling points and interaction with the stationary phase. thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers structural identification. |

| Derivatization | Acylation (e.g., with HFBCF) | Increases volatility and thermal stability of the analyte. researchgate.net |

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large, non-volatile molecules by generating protonated molecular ions, such as [M+H]⁺, with minimal fragmentation. unc.edunih.gov

Structural confirmation is achieved by analyzing the fragmentation patterns produced in the mass spectrometer. For this compound, key fragmentations would be expected to occur at the most labile bonds, such as the amide linkage, the bond connecting the two phenyl rings, and cleavage of the alkyl side chain. The analysis of these fragment ions allows for the verification of the different structural components of the molecule.

Table 2: Predicted ESI-MS Fragmentation Pathways for this compound

| m/z (mass/charge) | Predicted Fragment Structure | Origin of Fragment |

| 456.29 | [C₃₀H₃₈N₃O]⁺ | Protonated parent molecule [M+H]⁺. |

| 293.20 | [C₂₀H₂₅N₂]⁺ | Cleavage of the amide bond, loss of the pyridinylcyclopropane-carbonyl group. |

| 163.09 | [C₁₀H₁₁N₂O]⁺ | Cleavage of the amide bond, retaining the pyridinylcyclopropane-carbonyl portion. |

| 221.14 | [C₁₅H₁₇N₂]⁺ | Fragmentation within the N-alkyl side chain. |

| 174.07 | [C₁₀H₈N₃]⁺ | Fragmentation involving the pyridine (B92270) and cyclopropane (B1198618) rings. |

Note: The m/z values are theoretical and based on the most common isotopes.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass-to-charge ratios with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This capability is crucial for unambiguously determining the elemental formula of a compound. While conventional MS might not distinguish between this compound and another compound with the same nominal mass, HRMS can easily differentiate them based on their exact masses, which are unique to their elemental compositions. bioanalysis-zone.com Research on related GPR88 agonists has utilized HRMS to confirm the synthesis of target compounds by matching the experimentally measured exact mass to the calculated theoretical mass, providing unequivocal evidence of the compound's elemental formula. unc.edu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a secondary mass spectrum. This is particularly useful for identifying metabolites of a drug candidate. nih.gov For instance, studies on analogs of this compound have explored metabolic stability, noting that the pyridine ring can be a site of metabolic modification. nih.gov

In a typical LC-MS/MS workflow, a biological sample is first analyzed by liquid chromatography. The eluent is then directed to the mass spectrometer. If a metabolite is suspected (e.g., a hydroxylated version of this compound with an M+H ion at m/z 472.29), the MS/MS experiment would involve selecting this parent ion (m/z 472.29), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. By comparing the fragment spectrum of the metabolite to that of the parent drug, the location of the metabolic modification can be pinpointed. nih.govglpbio.com

Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment of this compound

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of chiral compounds. researchgate.netbio-rad.com The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.comnih.gov

To analyze this compound and determine its enantiomeric purity (i.e., the amount of the (1S,2S)-2-Pcca enantiomer present), a chiral CE method would be developed. Cyclodextrins are common chiral selectors used in CE. nih.gov The two enantiomers of Pcca would form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the BGE. Because these complexes have different formation constants and/or mobilities, the enantiomers will migrate at different velocities toward the detector, resulting in their separation. chromatographytoday.com The high resolving power of CE allows for accurate quantification of even small amounts of the undesired enantiomer, making it an excellent tool for purity assessment. bio-rad.com While literature shows HPLC being used for separating precursors of this compound, the principles of CE make it a highly attractive alternative for this purpose. unc.eduresearchgate.net

Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are workhorses in modern analytical chemistry. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominently cited method. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of Mass Spectrometry. In the analysis of this compound and its analogs, reversed-phase HPLC is typically used to separate the compound from complex matrices, such as reaction mixtures or biological fluids. nih.govresearchgate.net The separated components then enter the mass spectrometer for detection and identification. LC-MS is instrumental in pharmacokinetic studies, enabling the quantification of the compound and its metabolites in plasma or brain tissue over time. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As previously discussed, GC-MS analysis of this compound requires prior derivatization to make the analyte volatile. researchgate.netbiomedpharmajournal.org The GC separates the derivatized compound from other volatile components with high resolution. The mass spectrometer then fragments the eluted compound, providing a characteristic mass spectrum or "fingerprint" that confirms its identity. asbcnet.org While less direct than LC-MS for this specific molecule, GC-MS is a valuable tool for identifying impurities that are amenable to derivatization and GC analysis.

Table 3: Comparison of LC-MS and GC-MS for the Analysis of this compound

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; analyte must be volatile and thermally stable. |

| Derivatization | Generally not necessary for this compound. | Mandatory for this compound to increase volatility. researchgate.net |

| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Typical Application | Quantitative analysis in biological matrices, metabolite identification, purity analysis. nih.govnih.gov | Analysis of volatile impurities, chiral analysis of derivatized enantiomers. vup.sk |

| Primary Advantage | Direct analysis of the parent compound without chemical modification. | Very high chromatographic resolution. |

Spectrophotometric Methods for Quantitative Analysis of this compound

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and cost-effective approach for the quantitative analysis of compounds that absorb light. The structure of this compound contains significant chromophores, including the pyridine ring and the extensive biphenyl (B1667301) system, which are expected to absorb strongly in the UV region.

A quantitative method can be developed based on the Beer-Lambert law. This involves preparing a series of standard solutions of this compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then plotted. The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the linear portion of the calibration curve.

Alternatively, a colorimetric method could be developed. This would involve reacting this compound with a chromogenic reagent to form a colored complex that can be measured in the visible region of the spectrum. For example, amine-containing pharmaceuticals can form colored ion-pair complexes with dyes like methyl orange, with the resulting complex being extracted into an organic solvent for measurement. farmaciajournal.com Such methods can enhance selectivity and move the measurement away from the UV region where many endogenous substances might interfere. researchgate.netanalytik-jena.de

Biological Interactions and Molecular Mechanisms of 1r,2r 2 Pcca

Target Identification and Validation of Molecular Receptors or Enzymes for (1R,2R)-2-Pcca Binding

No studies identifying or validating molecular targets for this compound are available.

In vitro Binding Assays for Receptor/Enzyme Ligand Interaction

There are no published in vitro binding assays for this compound.

Affinity Chromatography and Proteomics-based Target Deconvolution

There are no published studies utilizing affinity chromatography or proteomics to deconvolute the targets of this compound.

Enzyme Inhibition and Activation Studies with this compound

No data on the effects of this compound on enzyme activity have been reported.

Receptor Binding and Modulation Assays for this compound

There is no information available regarding the binding or modulation of any receptor by this compound.

Investigation of Cellular Uptake and Subcellular Localization of this compound

The cellular uptake and subcellular localization of this compound have not been investigated.

Elucidation of the Molecular Mechanism of Action of this compound at the Biochemical Level

The molecular mechanism of action for this compound remains unelucidated as no biochemical studies have been published.

Biophysical Characterization of Ligand-Protein Interactions Involving this compound

The interaction of the synthetic agonist this compound with its target, the G protein-coupled receptor 88 (GPR88), has been investigated using several biophysical and pharmacological methods. These studies are crucial for understanding the molecular basis of its agonist activity and for the development of more potent and selective modulators of GPR88. While direct biophysical characterization using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is not extensively detailed in publicly available research, functional assays and radioligand binding studies have provided significant insights into its binding affinity and potency. Furthermore, cryo-electron microscopy has elucidated the structural basis of its interaction with the GPR88-Gαi complex.

Binding Affinity and Potency

The affinity of this compound for the GPR88 receptor has been determined through competition binding assays. In one such study, using membranes from CHO cells stably expressing the human GPR88 receptor, this compound exhibited a binding affinity (Ki) of 277 nM. nih.gov This was determined in a competition assay against a novel GPR88 radioligand, [3H]RTI-33. nih.gov

The potency of this compound, typically measured by its half-maximal effective concentration (EC50) in functional assays, has been reported across various studies. These values, while influenced by the specific cell line and assay conditions, consistently demonstrate its activity at the nanomolar level. For instance, in a cell-free assay, this compound displayed an EC50 of 3 nM. rcsb.orgmedchemexpress.com In cell-based assays measuring the inhibition of cAMP production, EC50 values of 56 nM, 468 nM, and 603 nM have been recorded in different HEK293 and CHO cell lines expressing the human GPR88 receptor. rcsb.orgmedchemexpress.comacs.orgresearchgate.net The variability in these EC50 values is likely due to differences in assay sensitivity and cellular context, such as receptor expression levels and G protein coupling efficiency. nih.gov

Table 1: Binding Affinity and Functional Potency of this compound for GPR88

| Parameter | Value | Assay System | Source |

|---|---|---|---|

| Binding Affinity (Ki) | 277 nM | Competition binding assay in PPLS-HA-hGPR88-CHO cell membranes | nih.gov |